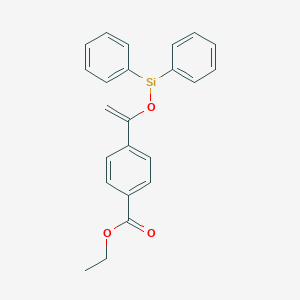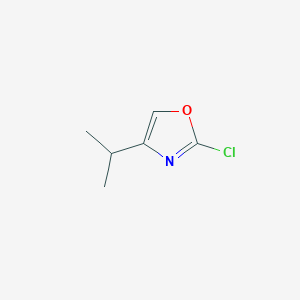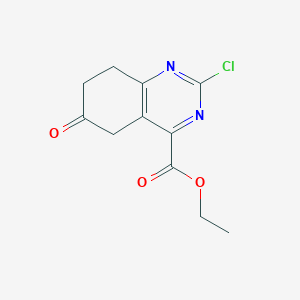![molecular formula C10H16N4 B14170929 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene CAS No. 37882-93-2](/img/structure/B14170929.png)
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene is a complex heterocyclic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with nitrogen atoms incorporated into the rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the specific conditions used .
Scientific Research Applications
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves its interaction with molecular targets through its nitrogen atoms and tricyclic structure. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its ability to bind to specific enzymes and receptors .
Comparison with Similar Compounds
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene can be compared with other similar heterocyclic compounds, such as:
1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane: Another nitrogen-containing tricyclic compound with different ring sizes and properties.
11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione: A compound with a similar tricyclic structure but different functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37882-93-2 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene |
InChI |
InChI=1S/C10H16N4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2 |
InChI Key |
BWWASCXEWZAJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN2N1CN3CC=CCN3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


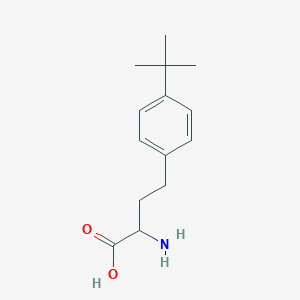
![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)
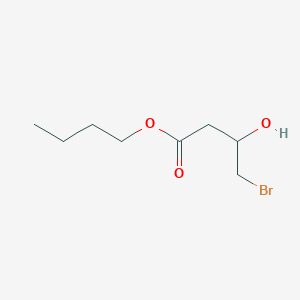

![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
![Ethyl (2Z)-2-[(2,6-difluorobenzoyl)imino]-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14170878.png)
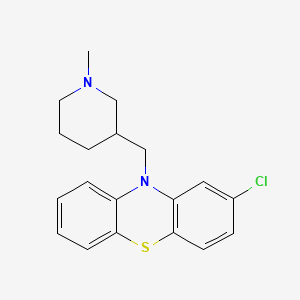
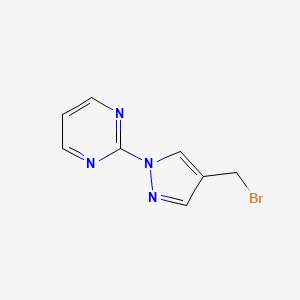
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
